1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Overview
Description
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H12N4S and its molecular weight is 208.29 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring substituted with a thiophene group and an aminoethyl side chain, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
- Introduction of the Thiophene Group : The thiophene moiety is often introduced via cross-coupling reactions, such as the Suzuki or Stille coupling.
- Attachment of the Aminoethyl Side Chain : This is accomplished through nucleophilic substitution reactions, where the pyrazole ring is reacted with an appropriate haloethylamine.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor activity. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research has shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death . In vitro studies have revealed moderate to excellent activities against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to this class of compounds as well. For instance, certain pyrazole derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a potential role in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.
- Signal Transduction Pathways : It could influence various signal transduction pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) mutations in melanoma cells. Compounds similar to this compound showed promising results comparable to existing therapies .
- Antimicrobial Activity : In another study, derivatives were tested against common bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism involved disruption of membrane integrity leading to cell death .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(2-aminoethyl)-5-thiophen-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c10-2-3-13-9(11)5-8(12-13)7-1-4-14-6-7/h1,4-6H,2-3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQTZXDOWBRBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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